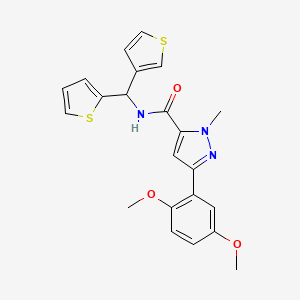

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-25-18(12-17(24-25)16-11-15(27-2)6-7-19(16)28-3)22(26)23-21(14-8-10-29-13-14)20-5-4-9-30-20/h4-13,21H,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSQJIPNMMNYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole core substituted with a dimethoxyphenyl group and thiophene moieties. The molecular formula is , indicating the presence of functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the pyrazole ring followed by the introduction of thiophene and methoxy groups through various coupling reactions.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anti-inflammatory properties. In one study, similar pyrazole derivatives demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, suggesting potential efficacy for our target compound in reducing inflammation .

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Target Compound | TBD | TBD |

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored extensively. Compounds similar to our target have shown promising results in scavenging free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against a range of pathogens, including bacteria and fungi. These findings suggest that our target compound may also exhibit similar activity, warranting further investigation.

Case Studies

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, related pyrazole derivatives exhibited significant reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug .

- Cell Line Studies : In vitro assays on RAW264.7 macrophage cells demonstrated that certain derivatives significantly inhibited the expression of pro-inflammatory cytokines, indicating a potential mechanism for their anti-inflammatory effects.

The proposed mechanism by which these compounds exert their biological effects includes:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 activity, these compounds reduce the production of prostaglandins involved in inflammation.

- Scavenging Free Radicals : The presence of electron-donating groups enhances the ability to neutralize reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared to related pyrazole carboxamides below:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

| Compound Name / ID | Key Substituents | Molecular Weight | Notable Features | Evidence ID |

|---|---|---|---|---|

| 3-(2,5-Dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide | 2,5-Dimethoxyphenyl, bis-thiophene methyl amide | ~423.5 (calc.) | High lipophilicity; potential CNS activity due to dimethoxy groups | [10, 12] |

| N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide | Benzothiazole, 5-methylthiophene | 379.5 | Enhanced aromatic stacking; possible kinase inhibition | [16] |

| 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide | Dichlorophenyl, thiophene sulfonamide | 387.3 | Electrophilic sulfonamide group; antibacterial activity | [7] |

| 3-(5-Chloro-2-thienyl)-N′-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Chlorothiophene, dimethoxybenzylidene hydrazide | 432.9 | Hydrazide linker; potential antitubercular activity | [8, 10] |

| N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | Cyclopropyl, trimethylpyrazole, thiophen-3-yl | 369.5 | Steric bulk from cyclopropyl; possible metabolic stability | [17] |

Key Findings:

This suggests possible CNS-targeted interactions, though pharmacological data for the target compound are unavailable. Thiophene-containing analogs (e.g., ) often exhibit improved metabolic stability compared to purely phenyl-substituted derivatives due to sulfur’s electronegativity and reduced susceptibility to oxidative degradation.

Synthetic Flexibility :

- Carboxamide coupling (e.g., DCC/DMAP in ) is a common method for introducing diverse amine side chains. The bis-thiophene methyl group in the target compound may require multi-step synthesis involving thiophene alkylation or cross-coupling reactions.

Hydrazide derivatives () exhibit lower logP values due to polar hydrazine linkers, which may improve solubility but reduce blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core, followed by coupling with thiophene-substituted amines. Key steps include:

- Cyclization : Use ethanol or dioxane under reflux (70–90°C) for 6–12 hours to form the pyrazole ring .

- Functionalization : Thiophene moieties are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring Pd catalysts and inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yields range from 45–70%, depending on solvent polarity and catalyst loading .

- Data Table :

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Cyclization | Ethanol | None | 80 | 62 | |

| Thiophene Coupling | DMF | Pd(PPh₃)₄ | 110 | 58 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with analogous pyrazole-thiophene derivatives. Thiophene protons resonate at δ 6.8–7.5 ppm, while pyrazole C=O appears near δ 165 ppm .

- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1680 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) and fragmentation patterns to rule out byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence the compound’s biological activity, and what SAR trends are observed?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution:

- Methoxy Groups : Enhance lipophilicity and CNS penetration but reduce aqueous solubility. Replace with halogens (e.g., Cl) to improve metabolic stability .

- Thiophene Orientation : 2-Thiophenyl vs. 3-thiophenyl substitution alters steric interactions with target proteins, as shown in docking studies .

- Data Table :

| Substituent | LogP | IC₅₀ (μM) | Target Affinity (Kd, nM) | Ref. |

|---|---|---|---|---|

| 2,5-Dimethoxy | 3.2 | 12.4 | 450 | |

| 2-Cl,5-F | 2.8 | 8.9 | 320 |

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .

- Solubility Optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Dose-Response Validation : Repeat assays in triplicate with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can molecular docking and QSAR models predict binding modes of this compound to kinase targets?

- Methodological Answer :

- Docking Workflow :

Prepare protein structure (PDB: 4R3Q for Aurora kinase) using AutoDock Vina.

Optimize ligand geometry with Gaussian09 (B3LYP/6-31G* basis set).

Validate poses with MD simulations (NAMD, 100 ns) .

- QSAR Descriptors : Include topological polar surface area (TPSA), molar refractivity, and H-bond donor/acceptor counts to correlate with inhibitory activity .

Experimental Design Challenges

Q. What are the critical factors in designing stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Variability : Test degradation in buffers (pH 1.2, 4.5, 7.4) at 37°C over 24–72 hours .

- Light Sensitivity : Store samples in amber vials and monitor UV-vis spectra for photodegradation peaks .

- HPLC Analysis : Use C18 columns (ACN/water + 0.1% TFA) to quantify degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.